molecular formula C21H16FNO5S B457966 ETHYL 2-(2H-1,3-BENZODIOXOLE-5-AMIDO)-4-(4-FLUOROPHENYL)THIOPHENE-3-CARBOXYLATE

ETHYL 2-(2H-1,3-BENZODIOXOLE-5-AMIDO)-4-(4-FLUOROPHENYL)THIOPHENE-3-CARBOXYLATE

Cat. No.: B457966
M. Wt: 413.4g/mol
InChI Key: CIZFUDQCXQJRCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL 2-(2H-1,3-BENZODIOXOLE-5-AMIDO)-4-(4-FLUOROPHENYL)THIOPHENE-3-CARBOXYLATE is a complex organic compound that features a unique combination of functional groups. This compound is characterized by the presence of a benzodioxole ring, a fluorophenyl group, and a thiophene ring, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of ETHYL 2-(2H-1,3-BENZODIOXOLE-5-AMIDO)-4-(4-FLUOROPHENYL)THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactionsReaction conditions such as temperature, solvents, and catalysts are carefully controlled to ensure high yield and purity of the final product .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

ETHYL 2-(2H-1,3-BENZODIOXOLE-5-AMIDO)-4-(4-FLUOROPHENYL)THIOPHENE-3-CARBOXYLATE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The benzodioxole ring is known to interact with enzymes and receptors, modulating their activity. The fluorophenyl group enhances the compound’s binding affinity and specificity, while the thiophene ring contributes to its overall stability and reactivity .

Comparison with Similar Compounds

ETHYL 2-(2H-1,3-BENZODIOXOLE-5-AMIDO)-4-(4-FLUOROPHENYL)THIOPHENE-3-CARBOXYLATE can be compared with similar compounds such as:

These comparisons highlight the unique properties of this compound, such as its enhanced binding affinity and stability due to the presence of the fluorophenyl group.

Properties

Molecular Formula

C21H16FNO5S

Molecular Weight

413.4g/mol

IUPAC Name

ethyl 2-(1,3-benzodioxole-5-carbonylamino)-4-(4-fluorophenyl)thiophene-3-carboxylate

InChI

InChI=1S/C21H16FNO5S/c1-2-26-21(25)18-15(12-3-6-14(22)7-4-12)10-29-20(18)23-19(24)13-5-8-16-17(9-13)28-11-27-16/h3-10H,2,11H2,1H3,(H,23,24)

InChI Key

CIZFUDQCXQJRCN-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)F)NC(=O)C3=CC4=C(C=C3)OCO4

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)F)NC(=O)C3=CC4=C(C=C3)OCO4

Origin of Product

United States

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